molecular formula C18H18N2O3S B2890707 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2380033-46-3

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2890707
CAS No.: 2380033-46-3
M. Wt: 342.41
InChI Key: DRQDJFZCXPIWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized separately and then coupled together. The urea moiety is introduced in the final step through a reaction with an appropriate isocyanate or carbamate derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea is unique due to its combination of furan, thiophene, and urea moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic benefits .

Biological Activity

The compound 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea (CAS Number: 2379994-78-0) is a member of the urea family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₉H₂₀N₂O₃S
  • Molecular Weight : 356.4 g/mol

Structural Features

The compound features a furan ring and a thiophene ring, which are known for their roles in various biological activities. The urea functional group is significant for its ability to form hydrogen bonds, enhancing interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, urea derivatives have been shown to inhibit tumor growth in various cancer cell lines. In a study on a related compound, the antitumor activity was characterized by GI50 values ranging from 15.1 to 28.7 μM against different cancer types, including breast and prostate cancers .

Antimicrobial Properties

Compounds containing furan and thiophene rings often demonstrate antimicrobial activity. A related study reported that urea derivatives exhibited significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 μM . This suggests potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives has been documented in various studies. Compounds similar to This compound have shown effectiveness in reducing inflammation markers in vitro, indicating a promising avenue for further research in inflammatory diseases.

Other Biological Activities

Additionally, compounds from the urea class have exhibited activities such as:

  • Antiviral : Inhibition of viral replication.
  • Antiparasitic : Efficacy against helminths as demonstrated in model organisms like Caenorhabditis elegans.
  • Analgesic : Pain relief properties noted in preliminary studies .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation or cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of urea derivatives against several cancer cell lines. The results indicated that compounds with similar structures had GI50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of resistant bacteria. The results demonstrated effective inhibition at concentrations comparable to existing antibiotics, supporting their potential as therapeutic agents .

Study 3: Anti-inflammatory Potential

Research assessing the anti-inflammatory effects of urea derivatives showed a marked decrease in pro-inflammatory cytokines when treated with these compounds in vitro, suggesting their utility in managing inflammatory diseases .

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-7-9-23-16-4-2-1-3-5-16)20-11-17-10-15(13-24-17)14-6-8-22-12-14/h1-6,8,10,12-13H,7,9,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQDJFZCXPIWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.